molecular formula C14H26Cl3N7S B1222721 Impromidine hydrochloride CAS No. 65573-02-6

Impromidine hydrochloride

Cat. No. B1222721
CAS RN: 65573-02-6
M. Wt: 430.8 g/mol
InChI Key: HNQSXVXPLCRZNZ-UHFFFAOYSA-N
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Description

A highly potent and specific histamine H2 receptor agonist. It has been used diagnostically as a gastric secretion indicator.

Scientific Research Applications

1. Urotensin-II Receptor Agonism

Impromidine hydrochloride has been identified as a nonpeptidic agonist of the urotensin-II receptor. This discovery was made through a functional cell-based screen, indicating its potential as a drug lead and pharmacological research tool (Croston et al., 2002).

2. Histamine H2 and H1 Receptor Activities

Research has shown that impromidine-derived guanidines are potent agonists at guinea pig and human histamine H2 receptors. They also act as histamine H1 receptor antagonists. This dual action suggests impromidine hydrochloride's relevance in studies involving these histamine receptors (Xie et al., 2006).

3. Applications in Analytical Chemistry

Impromidine hydrochloride and related compounds are often used in analytical studies to detect and quantify impurities in various pharmaceutical substances. These studies include method development and validation for the determination of impurities in different drugs (Venugopal et al., 2012).

4. Role in Chemical Recovery Processes

It's also used in the field of chemical recovery, such as in the extraction and separation of heavy toxic metal ions from different media. This application is crucial in environmental chemistry and industrial processes (Mane et al., 2016).

5. Investigation of Active Pharmaceutical Ingredients (APIs)

Impromidine hydrochloride is valuable in the synthesis and characterization of impurities in various APIs. This application is vital for ensuring the quality and safety of pharmaceutical products (Cheng et al., 2014).

6. Bioequivalence Studies

This compound plays a role in bioequivalence studies, where it is used to compare the efficacy and safety of different formulations of the same drug. Such studies are essential for the development of generic medications (Marzo et al., 2002).

7. Spectral Characterization in Stability Studies

Impromidine hydrochloride is involved in the spectral characterization of degradation impurities in various drug substances. This application is crucial for understanding the stability and shelf-life of pharmaceuticals (Munigela et al., 2008).

8. Drug Formulation and Development

It's used in the formulation and development of new pharmaceutical products, including evaluating their stability and efficacy. This is a critical step in drug discovery and development (Lin et al., 2006).

9. Corrosion Resistance Studies

Studies have utilized impromidine hydrochloride in assessing materials for their resistance to corrosion, especially in hydrochloric acid environments. This has implications in industrial settings, where material durability is crucial (Mishra et al., 2017).

10. Genotoxic Impurity Analysis

Impromidine hydrochloride is instrumental in the development of methods for the quantification of genotoxic impurities in various drugs. This is vital for ensuring drug safety and compliance with regulatory standards (Dumbre et al., 2022).

properties

CAS RN

65573-02-6

Product Name

Impromidine hydrochloride

Molecular Formula

C14H26Cl3N7S

Molecular Weight

430.8 g/mol

IUPAC Name

2-[3-(1H-imidazol-5-yl)propyl]-1-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;trihydrochloride

InChI

InChI=1S/C14H23N7S.3ClH/c1-11-13(21-10-19-11)8-22-6-5-18-14(15)17-4-2-3-12-7-16-9-20-12;;;/h7,9-10H,2-6,8H2,1H3,(H,16,20)(H,19,21)(H3,15,17,18);3*1H

InChI Key

HNQSXVXPLCRZNZ-UHFFFAOYSA-N

SMILES

CC1=C(N=CN1)CSCCNC(=NCCCC2=CN=CN2)N.Cl.Cl.Cl

Canonical SMILES

CC1=C(N=CN1)CSCCNC(=NCCCC2=CN=CN2)N.Cl.Cl.Cl

Other CAS RN

65573-02-6

Related CAS

55273-05-7 (Parent)

synonyms

Hydrochloride, Impromidine
Impromidine
Impromidine Hydrochloride
Impromidine Oxalate (1:2)
Impromidine Trihydrochloride
SK and F 92676
SK and F-92676
SK and F92676
SKF 92676
SKF-92676
SKF92676
Trihydrochloride, Impromidine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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